molecular formula C16H10ClN3 B5742627 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B5742627
M. Wt: 279.72 g/mol
InChI Key: PMTOMGGOSDEHRC-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C16H10ClN3 and its molecular weight is 279.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.0563250 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Compounds

3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile and its derivatives have been extensively studied for their synthesis and chemical properties. Khalifa et al. (2017) synthesized novel compounds of 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles using 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde, highlighting the versatility of this compound in forming various chemical structures (Khalifa, Al-Omar, & Ali, 2017).

Optical and Structural Properties

The optical and structural characteristics of certain derivatives have been explored. Zedan et al. (2020) reported on the thermal, structural, optical, and diode characteristics of two pyridine derivatives, demonstrating the potential of these compounds in electronic applications (Zedan, El-Taweel, & El-Menyawy, 2020).

Antimicrobial and Antifungal Activities

Some studies have focused on the biological activities of pyrazole-4-carbonitrile derivatives. For instance, Okasha et al. (2022) synthesized a compound with promising antimicrobial activities, showcasing the potential of these derivatives in medical applications (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, Elhenawy, & El-Agrody, 2022).

Corrosion Inhibition

In the field of materials science, these compounds have been evaluated for their corrosion inhibition properties. Yadav et al. (2016) investigated pyranopyrazole derivatives as inhibitors for mild steel corrosion, demonstrating the diverse applications of these compounds beyond biological contexts (Yadav, Gope, Kumari, & Yadav, 2016).

Antileishmanial Properties

Faria et al. (2013) synthesized a series of pyrazole-4-carbonitrile derivatives to evaluate their antileishmanial activities, indicating the compound's potential in addressing parasitic diseases (Faria, dos Santos, Bernardino, Becker, Machado, Rodrigues, Canto-Cavalheiro, & Leon, 2013).

Properties

IUPAC Name

3-(3-chlorophenyl)-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3/c17-14-6-4-5-12(9-14)16-13(10-18)11-20(19-16)15-7-2-1-3-8-15/h1-9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTOMGGOSDEHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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